An In-depth Technical Guide to N-Benzoylglycylglycylglycylglycylglycine: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Benzoylglycylglycylglycylglycylglycine: Physicochemical Properties, Synthesis, and Applications
Introduction
N-Benzoylglycylglycylglycylglycylglycine, a derivative of the pentapeptide pentaglycine, represents a class of molecules with significant interest in biochemical and pharmaceutical research. This molecule consists of five glycine residues linked by peptide bonds, with the N-terminus capped by a benzoyl group. This benzoyl group imparts a hydrophobic character to the otherwise hydrophilic polyglycine chain, creating an amphipathic structure. This unique characteristic makes it a valuable model compound for studying peptide folding, drug delivery mechanisms, and enzymatic hydrolysis. This guide provides a comprehensive overview of its molecular weight, chemical properties, a detailed methodology for its synthesis and characterization, and a discussion of its potential applications and stability.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C17H21N5O7 | Calculated |
| Molecular Weight | 407.38 g/mol | Calculated |
| Appearance | White to off-white powder (Expected) | Extrapolated from similar compounds[1][2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. Polyglycine chains longer than five residues are often insoluble in pure water, but the benzoyl group may alter this property.[4][5] | Inferred from polyglycine and N-acylated peptides |
| Melting Point | Expected to be high, with decomposition | Inferred from similar peptides[1] |
| Isoelectric Point (pI) | Acidic (due to the free C-terminal carboxyl group) | Theoretical |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be low, indicating a preference for hydrophilic environments despite the benzoyl group. | Theoretical |
Synthesis of N-Benzoylglycylglycylglycylglycylglycine
The synthesis of N-Benzoylglycylglycylglycylglycylglycine is most efficiently achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, which simplifies the purification process at each step.[6]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. The Wang resin is an acid-labile resin suitable for producing a C-terminal carboxylic acid.[7]
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine on the resin using a 20% solution of piperidine in DMF. This exposes the free amine group for the next coupling step.
-
Glycine Coupling (Repeated 4 times):
-
Activate the next Fmoc-Gly-OH amino acid using a coupling agent like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or Diisopropylcarbodiimide (DIC) in the presence of an activator like N-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat the deprotection and coupling steps until the pentaglycine chain is assembled.
-
-
N-terminal Benzoylation: After removing the final Fmoc group, the N-terminal amine is acylated using benzoyl chloride in the presence of a non-nucleophilic base like DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove any side-chain protecting groups (though glycine has none) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
Caption: Solid-Phase Synthesis of N-Benzoylglycylglycylglycylglycylglycine.
Analytical Characterization
The identity and purity of the synthesized peptide should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using analytical RP-HPLC. A gradient of acetonitrile in water with 0.1% TFA is typically used as the mobile phase. The peptide should elute as a single, sharp peak.
-
Mass Spectrometry (MS): The molecular weight is confirmed using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The observed mass should correspond to the calculated molecular weight (407.38 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the peptide and the presence of the benzoyl group.
Potential Applications in Research and Drug Development
While specific applications for N-Benzoylglycylglycylglycylglycylglycine are not widely documented, its structure suggests several areas of potential utility:
-
Enzyme Substrate Studies: N-acylated peptides are often used as substrates for proteases and peptidases.[9] This molecule could serve as a model substrate to study the kinetics and specificity of various hydrolases.
-
Drug Delivery Research: The amphipathic nature of this peptide makes it a candidate for studies on self-assembling nanomaterials for drug delivery. Polyglycine segments can form defined secondary structures, and the benzoyl group could form the core of a micellar structure.[10]
-
Biomaterial Scaffolds: Polyglycine is known for its ability to form stable β-sheet structures, which are important in the formation of some biomaterials.[4] The benzoyl group could be used to modify the surface properties of such materials or to anchor them to other molecules.
-
Biochemical Research Tool: As a simple, well-defined peptide, it can be used in biochemical and biophysical studies to understand peptide conformation and stability.[4][11] Glycine-rich peptides are known to adopt extended polyproline II (PPII) helical structures in solution.[12]
Stability and Enzymatic Degradation
The stability of N-Benzoylglycylglycylglycylglycylglycine is primarily determined by the hydrolysis of its peptide bonds.
-
Chemical Stability: Peptide bonds are generally stable at neutral pH but can be hydrolyzed under strongly acidic or basic conditions. The presence of the N-terminal benzoyl group can influence the stability of the adjacent peptide bond.
-
Enzymatic Degradation: The peptide is expected to be susceptible to degradation by various proteases and peptidases that can cleave internal peptide bonds (endopeptidases) or from the C-terminus (carboxypeptidases). The N-terminal benzoyl group provides resistance to cleavage by aminopeptidases. The rate and specificity of enzymatic degradation would depend on the specific enzyme used.
Caption: Hypothetical Enzymatic Degradation of N-Benzoylglycylglycylglycylglycine.
Conclusion
N-Benzoylglycylglycylglycylglycylglycine is a synthetically accessible peptide with a unique combination of hydrophobic and hydrophilic properties. While detailed experimental characterization is limited in the literature, its properties can be reliably predicted, and its synthesis can be achieved through standard solid-phase peptide synthesis methodologies. Its value lies in its potential as a tool for fundamental research in biochemistry and as a model system for the development of novel drug delivery systems and biomaterials. Further investigation into its self-assembly properties, enzymatic susceptibility, and interactions with biological systems will undoubtedly reveal its full potential in various scientific and therapeutic applications.
References
-
Li, Y., et al. (2014). Raman studies of Solution Polyglycine Conformations. PMC. [Link]
-
Dadlez, M., et al. (2001). Conformational Preference of Polyglycine in Solution to Elongated Structure. ResearchGate. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
- Zuckermann, R. N., et al. (1998). Synthesis of N-substituted oligomers.
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. PubMed. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]
-
PubChem. N-Benzoylglycine-2,2-D2. [Link]
-
Lednev, I. K., et al. (2014). Raman Studies of Solution Polyglycine Conformations. University of Pittsburgh. [Link]
-
Zhang, X., et al. (2021). Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus). SciELO. [Link]
-
PubChem. N-benzylglycine. [Link]
-
PubChem. N-Benzylglycine Hydrochloride. [Link]
-
Jishu, X., et al. (2023). Stability of Nanopeptides: Structure and Molecular Exchange of Self-assembled Peptide Fibers. ACS Nano. [Link]
-
PubChem. N-Benzoylglycine--silver (1/1). [Link]
-
PubChem. Boc-gly-gly-gly-OH. [Link]
-
MacAllister, R. V., et al. (1950). The hydrolysis of N-benzoyl-DL-tyrosylglycinamide, N-acetyl-L-tyrosylglycinamide, and N-acetyl-DL-tyrosylglycinamide by chymotrypsin. CaltechAUTHORS. [Link]
-
Nakano, J., et al. (2000). A study of conformational stability of polyglycine and poly(L-alanine), and polyglycine/poly(L-alanine) blends in the solid state by (13)C cross-polarization/magic angle spinning NMR. PubMed. [Link]
-
Pharmaffiliates. Z-Gly-Gly-OH. [Link]
-
PubChem. N-Benzoyl-(S)-phenylglycine. [Link]
-
PubChem. N-benzoyl-d5-glycine. [Link]
-
Sankar, R., et al. (2012). Growth and characterization of pure and aniline doped benzoyl glycine single crystals. ResearchGate. [Link]
-
Stringer, J. R., et al. (2008). Oligo(N-aryl glycines): a new twist on structured peptoids. PubMed. [Link]
-
Ramesh, R., et al. (2011). Growth and characterization of some chlorides doped n-benzoyl glycine crystals. Prime Scholars. [Link]
-
Leone, M. (2023). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing SL. [Link]
- Luks, B., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
PubChem. N-Acetylglycylglycine. [Link]
-
Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. PubMed. [Link]
-
Bovin, N. V., et al. (2014). Oligoglycines: Materials with unlimited potential for nanotechnologies. ResearchGate. [Link]
-
iChemical. N-(benzoyl)glycine. [Link]
-
Hansen, T., et al. (2020). Amino acid sequence and physicochemical properties of peptides used in this study. ResearchGate. [Link]
-
Cavalli, S., et al. (2023). Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applications. MDPI. [Link]
-
Partha, S. K. (2018). Automated Solid-Phase Based Methodologies for the Synthesis of Glycosylated Biomolecules. MPG.PuRe. [Link]
-
Gries, W., et al. (2013). Oligonucleotide conjugates for therapeutic applications. PMC. [Link]
-
Lafarga, T., et al. (2020). Enzymatic Hydrolysis of Porcine Blood as a Strategy to Obtain a Peptide-Rich Functional Ingredient. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. BENZOYL-GLYCYL-GLYCINE | 1145-32-0 [chemicalbook.com]
- 4. Raman studies of Solution Polyglycine Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. bachem.com [bachem.com]
- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. The hydrolysis of N-benzoyl-DL-tyrosylglycinamide, N-acetyl-L-tyrosylglycinamide, and N-acetyl-DL-tyrosylglycinamide by chymotrypsin [authors.library.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. A study of conformational stability of polyglycine and poly(L-alanine), and polyglycine/poly(L-alanine) blends in the solid state by (13)C cross-polarization/magic angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
